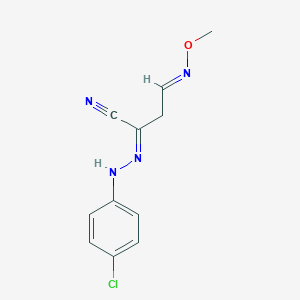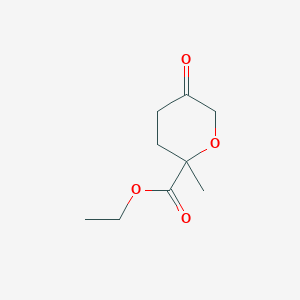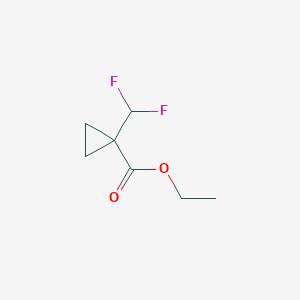![molecular formula C9H16O3 B15238716 [3-(Oxan-4-yl)oxetan-3-yl]methanol](/img/structure/B15238716.png)
[3-(Oxan-4-yl)oxetan-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Oxan-4-yl)oxetan-3-yl]methanol: is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound features a unique structure that includes both an oxane (tetrahydropyran) ring and an oxetane ring, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Oxan-4-yl)oxetan-3-yl]methanol typically involves the formation of the oxetane ring followed by the introduction of the oxane ring. One common synthetic route includes the following steps:
Formation of the Oxetane Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a halohydrin or an epoxide.
Introduction of the Oxane Ring: The oxane ring can be introduced via a nucleophilic substitution reaction where a suitable nucleophile attacks the oxetane ring, leading to ring opening and subsequent cyclization to form the oxane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of efficient catalysts and reaction conditions to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
[3-(Oxan-4-yl)oxetan-3-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation, or tosyl chloride (TsCl) for etherification, are frequently employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Various alcohols or hydrocarbons.
Substitution: Halides, amines, or ethers.
Aplicaciones Científicas De Investigación
[3-(Oxan-4-yl)oxetan-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [3-(Oxan-4-yl)oxetan-3-yl]methanol depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, participating in enzymatic reactions that involve the formation or cleavage of chemical bonds. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
[3-(Oxan-4-yl)oxetan-3-yl]methanol: C9H16O3
[3-(Oxan-4-yl)oxetan-3-yl]ethanol: C10H18O3
[3-(Oxan-4-yl)oxetan-3-yl]propane-1-ol: C11H20O3
Uniqueness
The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may not provide.
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
[3-(oxan-4-yl)oxetan-3-yl]methanol |
InChI |
InChI=1S/C9H16O3/c10-5-9(6-12-7-9)8-1-3-11-4-2-8/h8,10H,1-7H2 |
Clave InChI |
NLIWMLZQXHEYTF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2(COC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


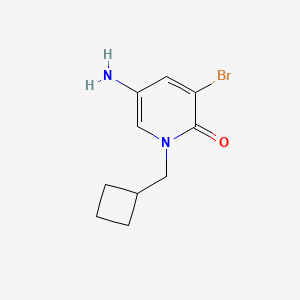
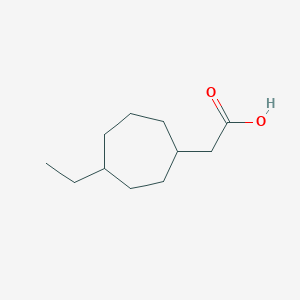

![1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]-N-phenylformamide](/img/structure/B15238651.png)
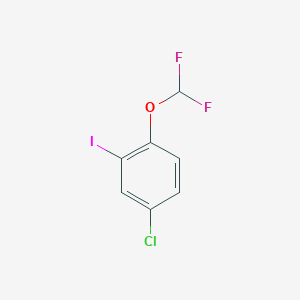
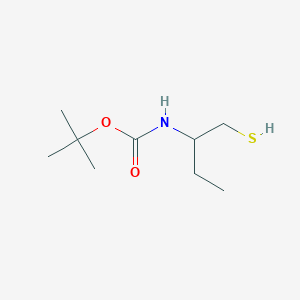
![6-(Difluoromethoxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238675.png)
![3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15238690.png)
![(E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate](/img/structure/B15238698.png)
